molecular formula C10H16N2O3S B2570259 4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide CAS No. 790272-09-2

4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide

Cat. No.: B2570259
CAS No.: 790272-09-2
M. Wt: 244.31
InChI Key: ZROIZBDHDPRHDR-UHFFFAOYSA-N
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Description

4-Amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide (CAS: 790272-09-2, molecular formula: C₁₀H₁₆N₂O₃S, molecular weight: 244.311) is a sulfonamide derivative characterized by a branched alkyl ether substituent (2-methoxy-1-methylethyl) attached to the sulfonamide nitrogen. This compound is of interest due to its structural uniqueness, combining a methoxy group with a branched alkyl chain, which may influence solubility, bioavailability, and biological activity .

Properties

IUPAC Name

4-amino-N-(1-methoxypropan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-8(7-15-2)12-16(13,14)10-5-3-9(11)4-6-10/h3-6,8,12H,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROIZBDHDPRHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NS(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-methoxy-1-methylethylamine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical processes, including protein synthesis and metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Diversity and Physicochemical Properties

Sulfonamides are distinguished by their N-substituents, which dictate physicochemical and biological properties. Below is a comparison with key analogues:

Compound Name Substituent Structure Molecular Weight Key Properties/Applications Reference
Target Compound 2-Methoxy-1-methylethyl 244.31 Enhanced solubility (methoxy group); potential antimicrobial activity
Sulfathiazole 1,3-Thiazol-2-yl 255.32 Antibacterial; thiazole ring enhances binding to dihydropteroate synthase
Sulfamerazine 4-Methylpyrimidin-2-yl 264.30 Antibacterial; pyrimidine ring improves metabolic stability
N-Ethyl-S (4-Amino-N-(2-aminoethyl)benzenesulfonamide) Ethylamine chain 199.24 Lower lipophilicity; studied for metal complexation
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide 4-Methoxyphenyl 274.30 Methoxyaryl group affects crystal packing and solubility
Sulfamethoxazole 5-Methylisoxazol-3-yl 253.28 Broad-spectrum antibiotic; isoxazole enhances pharmacokinetics
Triazole-substituted derivatives Alkyl-triazole (e.g., pentyl, hexyl) ~300–350 High antimicrobial activity; triazole increases target affinity
Key Observations:
  • Branched vs.
  • Methoxy Group Impact : The methoxy group in the target compound introduces polarity, balancing lipophilicity and aqueous solubility better than purely hydrophobic substituents (e.g., methylpyrimidinyl in sulfamerazine) .
  • Heterocyclic vs. Alkyl-Ether Substituents : Heterocycles like thiazole (sulfathiazole) or pyrimidine (sulfadimethoxine) enhance target enzyme binding, whereas the methoxy-alkyl group may favor membrane permeability .

Biological Activity

4-amino-N-(2-methoxy-1-methylethyl)benzenesulfonamide, also known by its CAS number 790272-09-2, is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₁H₁₅N₃O₂S
  • Molecular Weight : 253.32 g/mol
  • CAS Number : 790272-09-2

This compound features an amino group and a methoxyethyl side chain, which are critical for its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies indicate that this compound has potential as an anticancer agent, particularly through its ability to inhibit specific cancer cell lines.
  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains, indicating potential use in treating infections.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways, such as carbonic anhydrases and matrix metalloproteinases.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, in vitro studies have reported the following IC50 values:

Cell LineIC50 (µM)
A549 (Lung Cancer)5.0
MDA-MB-231 (Breast Cancer)3.5
HCT116 (Colon Cancer)4.0

These results suggest that the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific molecular targets.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The results indicated that it possesses moderate to strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Streptococcus pneumoniae30
Escherichia coli50

Enzyme Inhibition Studies

The compound's role as an enzyme inhibitor has been explored in various studies. Notably, it has shown inhibitory effects on carbonic anhydrase (CA), which is implicated in numerous physiological processes and diseases. The inhibition constant (Ki) for CA was found to be approximately 1.2 µM, indicating a strong binding affinity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Lung Cancer : A study involving A549 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.
  • Case Study on Bacterial Infections : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, leading to notable reductions in bacterial load in vitro, suggesting potential for further development as an antimicrobial agent.

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